Gadovist

Descripción general

Descripción

Gadovist, also known as gadobutrol, is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to detect and visualize areas with disrupted blood brain barrier and/or abnormal vascularity of the central nervous system .

Molecular Structure Analysis

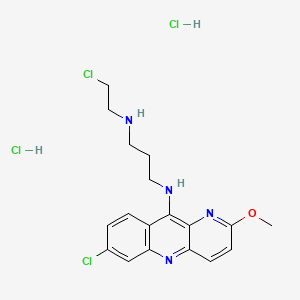

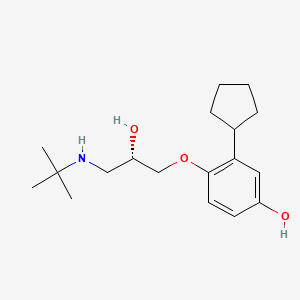

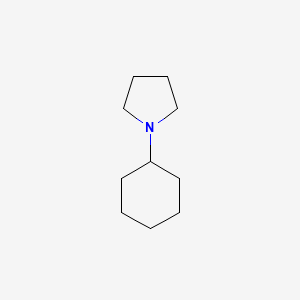

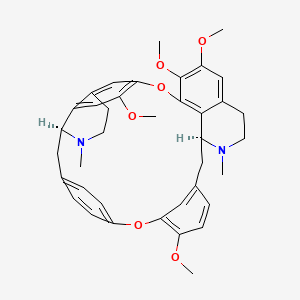

The molecular structure of Gadovist is complex and involves the gadolinium ion, which has seven unpaired electrons. This property is what makes Gadovist useful as an MRI contrast agent .

Chemical Reactions Analysis

Gadovist is used as a contrast agent in MRI, and its reactions within the body are complex. It is known to interact with other medicines that may harm the kidneys, including lithium, methotrexate, pain or arthritis medicines, medicines used to treat ulcerative colitis, medicines used to prevent organ transplant rejection, IV antibiotics, antiviral medicines, or cancer medicines .

Physical And Chemical Properties Analysis

Gadovist is a clear, sterile, aqueous solution. Each mL of Gadovist contains 604.72 mg (1.0 mmol) of gadobutrol, 1.211 mg trometamol, 0.013 mg sodium (0.00056 mmol), and 0.513 mg calcium sodium butrol in water for injection .

Aplicaciones Científicas De Investigación

Central Nervous System Imaging

Gadovist: is widely used in MRI of the Central Nervous System (CNS) . A study demonstrated that a reduced dose of Gadovist is non-inferior to a standard dose of gadoterate for CNS imaging, which is significant for patient safety and cost-effectiveness . This application is crucial for diagnosing and monitoring diseases within the CNS.

Contrast-Enhanced Magnetic Resonance Angiography (MRA)

Gadobutrol: enhances the quality of MRA , which is used to evaluate vascular perfusion and flow-related abnormalities . Its high relaxivity allows for better visualization of vascular structures and pathological lesions .

Hepatic Imaging

In hepatic imaging, Gadobutrol helps in the detection of liver lesions and abnormalities. It is particularly useful in cases where enhanced contrast is required to differentiate between healthy and diseased tissue .

Cardiac Imaging

Gadobutrol is employed in cardiac MRI to assess myocardial scarring and to visualize cardiac chambers. It aids in the evaluation of myocardial perfusion and viability .

Musculoskeletal Imaging

For musculoskeletal applications, Gadobutrol improves the detection of joint and soft tissue abnormalities. It is beneficial in assessing conditions such as arthritis or muscle tears .

Pediatric Imaging

Due to its safety profile, Gadobutrol is approved for use in pediatric patients, including term neonates. It is used for visualizing pathological lesions in all body regions in this sensitive patient group .

Mecanismo De Acción

Gadovist works by distributing into the vascular and extravascular spaces during the arterial, portal venous, and late dynamic phases, and then progressively into the hepatocytes and bile ducts during the hepatobiliary phase . This allows for improved visualization of pathological lesions and vascular perfusion and flow-related abnormalities in all body regions .

Direcciones Futuras

The future of Gadovist and similar contrast agents lies in further improving their safety and effectiveness. Recent studies have shown that a 25% reduced dose of Gadovist is non-inferior to a standard dose of gadoterate for contrast-enhanced MRI of the CNS . This suggests that lower doses of Gadovist could be used in the future, potentially reducing the risk of side effects.

Propiedades

IUPAC Name |

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDFIIGFYAHNSK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31GdN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.3 g/mL at 37 °C | |

| Record name | Gadobutrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Gadovist | |

CAS RN |

770691-21-9 | |

| Record name | Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadobutrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of gadobutrol?

A1: Gadobutrol has a molecular formula of C18H26GdN5O9 and a molecular weight of 605.69 g/mol.

Q2: What is the structure of gadobutrol?

A2: Gadobutrol is a non-ionic, macrocyclic, gadolinium-based contrast agent. It consists of a gadolinium ion (Gd3+) chelated by the macrocyclic ligand butrol. This macrocyclic structure contributes to its stability and reduces the risk of gadolinium release compared to linear GBCAs.

Q3: How does the macrocyclic structure of gadobutrol contribute to its stability?

A3: The macrocyclic structure of gadobutrol forms a cage-like structure around the gadolinium ion. This encapsulation provides higher thermodynamic and kinetic stability compared to linear GBCAs, reducing the likelihood of gadolinium release in vivo. [, ]

Q4: How does gadobutrol behave under various conditions relevant to its application?

A4: Gadobutrol demonstrates good stability under various conditions. It is compatible with a range of physiological solutions and maintains its stability during storage. []

Q5: How does the stability of gadobutrol compare to other gadolinium-based contrast agents?

A5: Gadobutrol, being a macrocyclic GBCA, exhibits higher stability compared to linear GBCAs like gadodiamide (Omniscan). This enhanced stability is attributed to the stronger binding of the macrocyclic ligand to the gadolinium ion, minimizing the risk of gadolinium release. [, ]

Q6: How does gadobutrol enhance contrast in MRI?

A6: Gadobutrol, like other GBCAs, shortens the T1 relaxation time of water protons in its vicinity. When injected intravenously, it distributes into the extracellular space. The presence of gadobutrol in tissues alters the magnetic properties of nearby water molecules, leading to a brighter signal on T1-weighted MRI images. This increased signal intensity enhances the contrast between different tissues, making it easier to visualize anatomical structures and abnormalities. [, , , , , ]

Q7: What are the common clinical applications of gadobutrol-enhanced MRI?

A7: Gadobutrol is commonly used in various clinical applications, including:

- Central Nervous System Imaging: Detecting and characterizing brain tumors, multiple sclerosis lesions, and other neurological disorders. [, , , ]

- Cardiac Imaging: Visualizing myocardial perfusion and assessing myocardial viability. []

- Liver and Kidney Imaging: Characterizing liver lesions and evaluating renal function. []

- Magnetic Resonance Angiography (MRA): Visualizing blood vessels and assessing blood flow. [, ]

Q8: How is gadobutrol administered, and what is its typical dosage?

A8: Gadobutrol is administered intravenously, typically at a dose of 0.1 mmol/kg body weight. The dosage may vary depending on the specific clinical application and the patient's renal function. [, , ]

Q9: What is the elimination route of gadobutrol?

A9: Gadobutrol is primarily eliminated through the kidneys. After intravenous administration, it is largely cleared from the bloodstream by glomerular filtration, with a small fraction undergoing biliary excretion. [, , ]

Q10: How does renal impairment affect gadobutrol elimination?

A10: In patients with renal impairment, the elimination of gadobutrol is delayed. Therefore, dosage adjustments are often necessary to minimize the risk of gadolinium accumulation and potential adverse effects. [, ]

Q11: What are the known safety concerns associated with gadobutrol?

A11: Gadobutrol is generally well-tolerated. The most common adverse effects are mild and transient, including headache, nausea, and injection site reactions. []

Q12: Are there any long-term effects of gadolinium deposition in the brain?

A13: While gadolinium deposition in the brain has been observed after repeated administrations of some GBCAs, the long-term consequences of this deposition are not fully understood. Research is ongoing to determine if there are any associated health risks. []

Q13: What are the current areas of research related to gadobutrol?

A13: Current research on gadobutrol focuses on:

- Optimizing Dosage Regimens: Determining the minimal effective doses for various applications to minimize gadolinium exposure. []

- Evaluating Long-Term Effects: Investigating the potential long-term consequences of gadolinium deposition in the brain and other tissues. []

- Developing Targeted Contrast Agents: Exploring the use of gadobutrol as a platform for developing targeted contrast agents for specific diseases. []

Q14: Are there any alternatives to gadobutrol for MRI contrast enhancement?

A15: Yes, several alternatives to gadobutrol exist, including other GBCAs with different chemical structures and properties (e.g., gadoterate meglumine (Dotarem), gadobenate dimeglumine (MultiHance)) and non-gadolinium-based contrast agents (e.g., iron oxide nanoparticles). The choice of contrast agent depends on the specific clinical application, the patient's medical history, and the potential risks and benefits. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-](/img/structure/B1197758.png)